(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with dimethylamino groups and a phenyl ring with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of dimethylamino groups. The phenyl ring is then functionalized with methoxy groups. The final step involves the formation of the acrylamide linkage through a condensation reaction between the pyrimidine derivative and the phenylacrylic acid derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems might be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amide.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their function and aiding in the development of new drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups and the acrylamide linkage play crucial roles in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,4-diaminopyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dihydroxyphenyl)acrylamide: The presence of hydroxyl groups instead of methoxy groups can significantly alter its chemical behavior and biological activity.
Uniqueness
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both dimethylamino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(2)18-14(12-20-19(22-18)24(3)4)21-17(25)10-8-13-7-9-15(26-5)16(11-13)27-6/h7-12H,1-6H3,(H,21,25)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPBVYXOYUCXOU-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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